Cas no 5187-84-8 (1-Methoxy-3-indolylmethyl glucosinolate)
5187-84-8 structure
Product Name:1-Methoxy-3-indolylmethyl glucosinolate
CAS番号:5187-84-8
MF:C17H22N2O10S2
メガワット:478.49400
CID:373777
PubChem ID:656565
Update Time:2024-10-29
1-Methoxy-3-indolylmethyl glucosinolate 化学的及び物理的性質
名前と識別子
-
- b-D-Glucopyranose, 1-thio-,1-[1-methoxy-N-(sulfooxy)-1H-indole-3-ethanimidate]
- 1-methoxy-3-indolylmethylglucosinolate
- MIMG
- Neoglucobrassicin
- 1-Methoxy-3-indolylmethyl glucosinolate
- 1-methoxyindol-3-ylmethylglucosinolate
- 1-S-[2-(1-methoxy-1H-indol-3-yl)-N-(sulfooxy)ethanimidoyl]-1-thio-beta-D-glucopyranose
- Neoglucobrassicin (N-Methoxy-3-indolmethyl-GS)
- 1-S-[2-(1-Methoxy-1H-indol-3-yl)-N-(sulfooxy)ethanimidoyl]-1-thiohexopyranose
- beta-D-Glucopyranose, 1-thio-, 1-(1-methoxy-N-(sulfooxy)-1H-indole-3-ethanimidate)
- 1-Methoxy-3-indolylmethylglucosinolate potassium salt
- 5187-84-8(Free acid)
- 5187-84-8
- 1ST157701K
- AKOS040762104
- (((2-(1-Methoxy-1H-indol-3-yl)-1-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)thio)ethylidene)amino)oxy)sulfonic acid
- CHEBI:27506
- DTXSID10966204
- [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-(1-methoxyindol-3-yl)-N-sulfooxyethanimidothioate
- C08424
- Q27103170
- [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z)-2-(1-methoxyindol-3-yl)-N-sulfooxyethanimidothioate
- ((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl) (1Z)-2-(1-methoxyindol-3-yl)-N-sulfooxyethanimidothioate
-
- インチ: 1S/C17H22N2O10S2/c1-27-19-7-9(10-4-2-3-5-11(10)19)6-13(18-29-31(24,25)26)30-17-16(23)15(22)14(21)12(8-20)28-17/h2-5,7,12,14-17,20-23H,6,8H2,1H3,(H,24,25,26)/b18-13-/t12-,14-,15+,16-,17+/m1/s1
- InChIKey: PKKMITFKYRCCOL-JMZFCNQTSA-N
- ほほえんだ: S(/C(/C([H])([H])C1=C([H])N(C2=C([H])C([H])=C([H])C([H])=C12)OC([H])([H])[H])=N\OS(=O)(=O)O[H])[C@@]1([H])[C@@]([H])([C@]([H])([C@@]([H])([C@@]([H])(C([H])([H])O[H])O1)O[H])O[H])O[H]
計算された属性
- せいみつぶんしりょう: 477.06383
- どういたいしつりょう: 478.07158725g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 5
- 水素結合受容体数: 12
- 重原子数: 31
- 回転可能化学結合数: 8
- 複雑さ: 733
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 5
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 214
- 疎水性パラメータ計算基準値(XlogP): 0.3
じっけんとくせい
- ふってん: °Cat760mmHg
- フラッシュポイント: °C
- PSA: 183.1
1-Methoxy-3-indolylmethyl glucosinolate 価格詳細 >>
| 関連分類 | No. | Product Name | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4636-1 mg |
Neoglucobrassicin |
5187-84-8 | 1mg |
¥2915.00 | 2022-04-26 | ||
| Aaron | AR00E19E-2.5mg |
1-methoxy-3-indolylmethylglucosinolate |
5187-84-8 | 98% | 2.5mg |
$695.00 | 2025-02-13 | |
| Aaron | AR00E19E-1mg |
1-methoxy-3-indolylmethylglucosinolate |
5187-84-8 | 98% | 1mg |
$464.00 | 2025-02-13 | |
| TargetMol Chemicals | TN4636-1mg |
Neoglucobrassicin |
5187-84-8 | 1mg |
¥ 8500 | 2024-07-19 | ||
| TargetMol Chemicals | TN4636-5mg |
Neoglucobrassicin |
5187-84-8 | 5mg |
¥ 19500 | 2024-07-19 | ||
| TargetMol Chemicals | TN4636-1 mg |
Neoglucobrassicin |
5187-84-8 | 98% | 1mg |
¥ 8,500 | 2023-07-10 | |
| TargetMol Chemicals | TN4636-5 mg |
Neoglucobrassicin |
5187-84-8 | 98% | 5mg |
¥ 19,500 | 2023-07-10 | |
| TargetMol Chemicals | TN4636-1 mL * 10 mM (in DMSO) |
Neoglucobrassicin |
5187-84-8 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 21450 | 2023-09-15 | |
| TargetMol Chemicals | TN4636-1 ml * 10 mm |
Neoglucobrassicin |
5187-84-8 | 1 ml * 10 mm |
¥ 21450 | 2024-07-19 | ||
| Aaron | AR00E19E-5mg |
1-methoxy-3-indolylmethylglucosinolate |
5187-84-8 | 5mg |
$1257.00 | 2025-03-07 |
1-Methoxy-3-indolylmethyl glucosinolate 関連文献
-
Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
-
Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
-
M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
-
Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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